benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime
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Overview
Description
Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime is a small molecular compound with the chemical formula C20H24N2O3.
Preparation Methods
The synthesis of Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime typically involves the following steps:
Starting Materials: Benzaldehyde and 4-(hexyloxy)aniline are used as starting materials.
Formation of Oxime: The oxime is formed by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Carbamoylation: The oxime is then reacted with 4-(hexyloxy)phenyl isocyanate to form the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential FAAH inhibitor, which could have therapeutic applications in pain management and neuroprotection.
Biological Studies: Its role in modulating endocannabinoid levels makes it a valuable tool in studying the endocannabinoid system and related physiological processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime increases the levels of endocannabinoids, which can modulate pain, inflammation, and other physiological responses. The molecular targets include the active site of FAAH, where it binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar compounds to Benzaldehyde O-4-(hexyloxy)phenylcarbamoyl oxime include other FAAH inhibitors such as:
URB597: Another potent FAAH inhibitor with a different chemical structure.
PF-04457845: A selective FAAH inhibitor used in clinical trials for pain management.
This compound is unique due to its specific chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(E)-benzylideneamino] N-(4-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-8-15-24-19-13-11-18(12-14-19)22-20(23)25-21-16-17-9-6-5-7-10-17/h5-7,9-14,16H,2-4,8,15H2,1H3,(H,22,23)/b21-16+ |
InChI Key |
HNESYIHKTKWBMV-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 |
Origin of Product |
United States |
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